1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Vue d'ensemble

Description

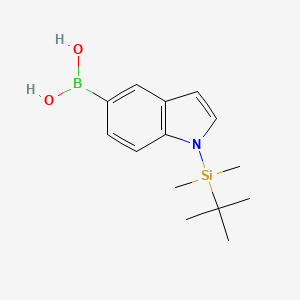

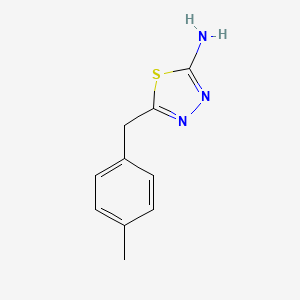

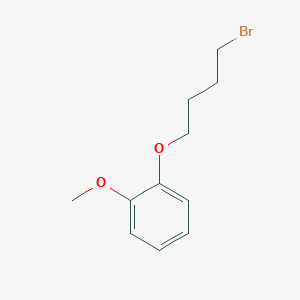

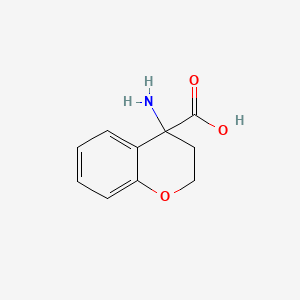

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle with a nitrogen atom, and a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The presence of the carbaldehyde group allows for further chemical modifications, making it a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, 1-vinyl-1H-pyrrole-2-carbaldehydes have been used to synthesize 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles through condensation with o-phenylenediamine . This process involves the formation of intermediate Schiff bases and is carried out under acidic conditions in an air atmosphere at elevated temperatures. The yields of these reactions are reported to be high, up to 89%, with the intermediate Schiff bases being isolated in 91-98% yield .

Molecular Structure Analysis

The molecular structure of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is not directly discussed in the provided papers. However, the related compounds synthesized in the studies exhibit interesting structural features, such as the E configuration of the intermediate Schiff bases . The molecular structure of these compounds is crucial for their fluorescent properties, which cover the blue region of the spectrum .

Chemical Reactions Analysis

The chemical reactivity of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde can be inferred from related compounds. For example, the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters leads to the formation of pyrido[2,3-d]pyrimidin-4-ones . This reaction is accelerated by acid and involves the hydrolysis of a chlorine atom on the pyridopyrimidine ring . Additionally, novel pyrrole-substituted pyrido[2,3-d]pyrimidines have been synthesized using a chemoselective one-pot method with a nanocatalyst, demonstrating the potential for efficient and rapid synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde are not explicitly detailed in the provided papers. However, the synthesized 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles are reported to be intensely fluorescent, which suggests that derivatives of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde may also exhibit useful optical properties . The antibacterial activity of some synthesized pyrrole-substituted pyrido[2,3-d]pyrimidines indicates potential biological applications for these compounds .

Applications De Recherche Scientifique

-

Scientific Field: Pharmacology

- Application : Derivatives of pyrrole-2-carboxaldehyde, which is structurally similar to “1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde”, have been isolated from many natural sources, including fungi, plants, and microorganisms. These derivatives have various biological functions .

- Methods of Application : These compounds can be isolated from natural sources or chemically produced. The specific methods would depend on the source and the specific derivative being produced .

- Results or Outcomes : The physiological activities of these compounds have been studied, and they have been found to have various effects, including potential roles in the prevention and treatment of lifestyle diseases .

-

Scientific Field: Medicinal Chemistry

- Application : A compound structurally similar to “1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde” has been synthesized as a potential intermediate for small molecule anticancer drugs .

- Methods of Application : A rapid synthetic method for this compound has been established .

- Results or Outcomes : The specific outcomes would depend on the specific anticancer drugs being produced and their effectiveness in preclinical and clinical trials .

-

Scientific Field: Antifungal Research

- Application : Pyrrole-based compounds have been assessed for their in vitro antifungal effect on six strains of Candida species .

- Methods of Application : The specific methods would depend on the antifungal testing protocols used, which typically involve exposing the Candida strains to the compounds and observing their growth .

- Results or Outcomes : The specific outcomes would depend on the effectiveness of the compounds against the Candida strains .

-

Scientific Field: Kinase Inhibitor Research

- Application : Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally distinct from traditional purine-based molecules, have been discovered as potential multi-targeted kinase inhibitors .

- Methods of Application : The specific methods would depend on the kinase inhibition testing protocols used, which typically involve exposing the kinases to the compounds and observing their activity .

- Results or Outcomes : The specific outcomes would depend on the effectiveness of the compounds as kinase inhibitors .

- Scientific Field: Drug Development

- Application : “1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde” is sold as a unique chemical by Sigma-Aldrich, indicating its potential use in the development of new drugs .

- Methods of Application : The specific methods would depend on the drug development protocols used, which typically involve using the compound as a building block in the synthesis of new drug molecules .

- Results or Outcomes : The specific outcomes would depend on the effectiveness of the new drugs in preclinical and clinical trials .

Propriétés

IUPAC Name |

1-pyrimidin-2-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-3-1-6-12(8)9-10-4-2-5-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDIJFWGFYURLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396575 | |

| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |

CAS RN |

383136-27-4 | |

| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)